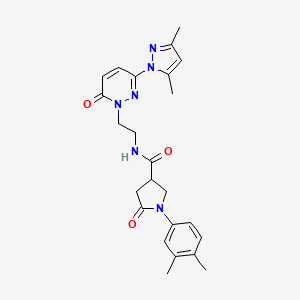
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and pyridazine moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to our compound of interest. For instance, compounds with pyrazole structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives with similar structural features exhibited low IC50 values in neuroblastoma and glioblastoma cell lines, suggesting potent anticancer activity .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | U87 (Glioblastoma) | 200 ± 60 |
| Compound B | BE (Neuroblastoma) | 18.9 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole and pyridazine components may interact with specific molecular targets involved in cell proliferation and apoptosis. For example, compounds containing pyrazole rings have been documented to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory Effects: Some studies indicate that pyrazole compounds can reduce inflammation by inhibiting cyclooxygenase enzymes.
- Antimicrobial Activity: Certain derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria.
Case Studies
A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of cancer. The compound was administered to mice bearing tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to controls treated with vehicle alone .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-15-5-6-20(11-16(15)2)28-14-19(13-23(28)32)24(33)25-9-10-29-22(31)8-7-21(27-29)30-18(4)12-17(3)26-30/h5-8,11-12,19H,9-10,13-14H2,1-4H3,(H,25,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTGIMAHRABJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













